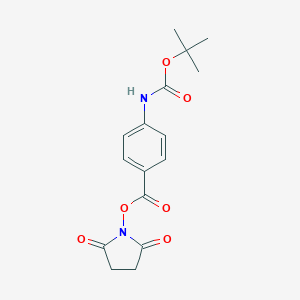
Boc-4-Abz-OSu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-4-aminobenzoic acid N-hydroxysuccinimide ester, commonly known as Boc-4-Abz-OSu, is a chemical compound with the molecular formula C16H18N2O6. It is widely used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups. The compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-4-Abz-OSu is typically synthesized through the reaction of Boc-4-aminobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-4-Abz-OSu undergoes various chemical reactions, including:
Substitution Reactions: The ester group in this compound can be substituted with nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield Boc-4-aminobenzoic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines. The reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane at room temperature.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are Boc-protected amides.
Hydrolysis: The major products are Boc-4-aminobenzoic acid and N-hydroxysuccinimide.
Scientific Research Applications
Boc-4-Abz-OSu has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis to protect amino groups, facilitating the formation of peptide bonds without unwanted side reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: this compound is used in the development of drug delivery systems and the synthesis of therapeutic peptides.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
Boc-4-Abz-OSu exerts its effects through the formation of stable amide bonds with amino groups. The ester group in this compound reacts with nucleophiles, such as amines, to form a covalent bond. This reaction is facilitated by the presence of the Boc protecting group, which stabilizes the intermediate and prevents unwanted side reactions. The resulting amide bond is stable under physiological conditions, making this compound a valuable reagent in biochemical and pharmaceutical research .
Comparison with Similar Compounds
Similar Compounds
Boc-4-aminobenzoic acid: Similar to Boc-4-Abz-OSu but lacks the N-hydroxysuccinimide ester group.
Fmoc-4-aminobenzoic acid: Another protecting group used in peptide synthesis, but with a different protecting group (Fmoc) instead of Boc.
Uniqueness
This compound is unique due to its combination of the Boc protecting group and the N-hydroxysuccinimide ester. This combination provides both stability and reactivity, making it highly effective in peptide synthesis and other applications. The compound’s ability to form stable amide bonds with amino groups while preventing unwanted side reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-16(2,3)23-15(22)17-11-6-4-10(5-7-11)14(21)24-18-12(19)8-9-13(18)20/h4-7H,8-9H2,1-3H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLCMHYNOJASNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562692 |
Source


|
| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120465-50-1 |
Source


|
| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
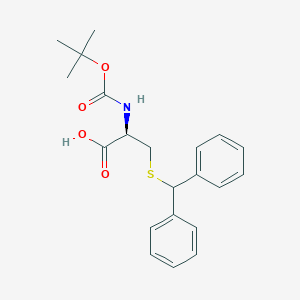
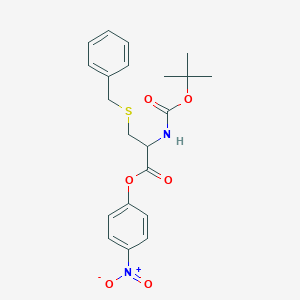

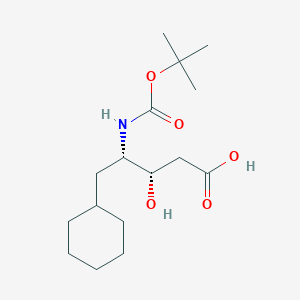
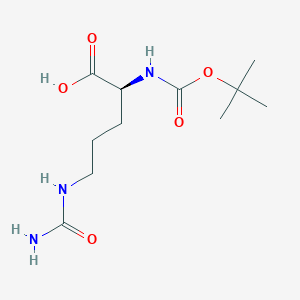

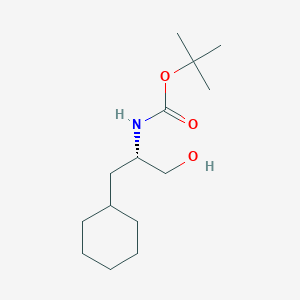
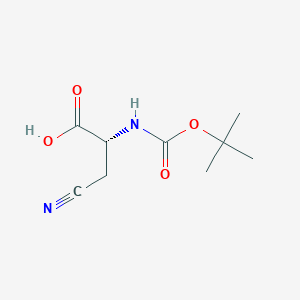
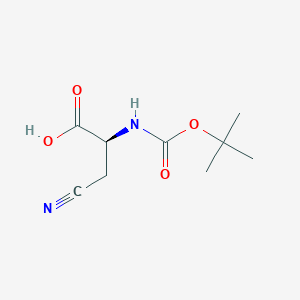

![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B558613.png)
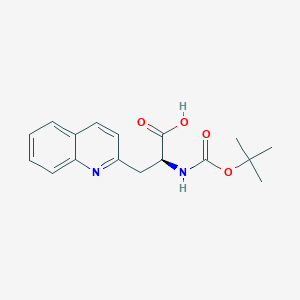
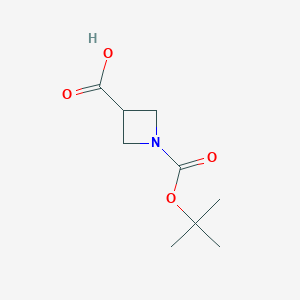
![(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558621.png)
